Methyl 1-allyl-2-hydroxycyclopentanecarboxylate
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Overview
Description
Methyl 1-allyl-2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentanecarboxylate, featuring an allyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-allyl-2-hydroxycyclopentanecarboxylate typically involves the esterification of 1-allyl-2-hydroxycyclopentanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
1-allyl-2-hydroxycyclopentanecarboxylic acid+methanolH2SO4Methyl 1-allyl-2-hydroxycyclopentanecarboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-allyl-2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 1-allyl-2-oxocyclopentanecarboxylate.
Reduction: Methyl 1-allyl-2-hydroxycyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-allyl-2-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects due to its presence in natural extracts.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-allyl-2-hydroxycyclopentanecarboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in electrophilic addition reactions. These interactions can affect cellular pathways and biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxycyclopentanecarboxylate: Lacks the allyl group, making it less reactive in certain substitution reactions.
Ethyl 1-allyl-2-hydroxycyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 1-allyl-2-hydroxycyclopentanecarboxylate is unique due to the presence of both an allyl group and a hydroxyl group, which confer distinct reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-1-prop-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-6-10(9(12)13-2)7-4-5-8(10)11/h3,8,11H,1,4-7H2,2H3 |
InChI Key |
HOHSCRZFFHKKQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1O)CC=C |
Origin of Product |
United States |
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